molecular formula C7H15NO2 B11923142 (S)-2-(aminomethyl)-3,3-dimethylbutanoic acid

(S)-2-(aminomethyl)-3,3-dimethylbutanoic acid

Cat. No.: B11923142
M. Wt: 145.20 g/mol
InChI Key: MVGZPYGHSNPXQQ-YFKPBYRVSA-N
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Description

(S)-2-(aminomethyl)-3,3-dimethylbutanoic acid is an organic compound with a chiral center, making it optically active This compound is structurally characterized by an aminomethyl group attached to a butanoic acid backbone with two methyl groups at the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(aminomethyl)-3,3-dimethylbutanoic acid can be achieved through several methods. One common approach involves the enantioselective synthesis using chiral catalysts. For instance, a highly enantioselective synthesis can be performed using a quinine-mediated ring opening of 3-isobutylglutaric anhydride with cinnamyl alcohol, followed by a Curtius rearrangement and subsequent deprotection .

Industrial Production Methods

Industrial production methods for this compound often involve enzymatic kinetic resolution. This method utilizes enzymes to selectively convert one enantiomer of a racemic mixture into the desired product, leaving the other enantiomer unreacted .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(aminomethyl)-3,3-dimethylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in substitution reactions, such as forming amides or esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and acyl chlorides for substitution reactions.

Major Products

The major products formed from these reactions include oximes, nitriles, alcohols, amides, and esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-2-(aminomethyl)-3,3-dimethylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S)-2-(aminomethyl)-3,3-dimethylbutanoic acid exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-(aminomethyl)-3,3-dimethylbutanoic acid is unique due to its specific chiral center and the presence of two methyl groups on the butanoic acid backbone

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

(2S)-2-(aminomethyl)-3,3-dimethylbutanoic acid

InChI

InChI=1S/C7H15NO2/c1-7(2,3)5(4-8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-/m0/s1

InChI Key

MVGZPYGHSNPXQQ-YFKPBYRVSA-N

Isomeric SMILES

CC(C)(C)[C@@H](CN)C(=O)O

Canonical SMILES

CC(C)(C)C(CN)C(=O)O

Origin of Product

United States

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